molecular formula C16H15NO2 B3361660 10-(2-Methoxyethyl)acridin-9(10H)-one CAS No. 92637-80-4

10-(2-Methoxyethyl)acridin-9(10H)-one

Cat. No.: B3361660
CAS No.: 92637-80-4
M. Wt: 253.29 g/mol
InChI Key: SUBHXOOWWUMPEW-UHFFFAOYSA-N
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Description

10-(2-Methoxyethyl)acridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Methoxyethyl)acridin-9(10H)-one typically involves the reaction of acridine derivatives with 2-methoxyethyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

10-(2-Methoxyethyl)acridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acridone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds.

Scientific Research Applications

10-(2-Methoxyethyl)acridin-9(10H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-(2-Methoxyethyl)acridin-9(10H)-one involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication and transcription processes. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of 10-(2-Methoxyethyl)acridin-9(10H)-one, known for its wide range of applications.

    9-Aminoacridine: Another derivative with significant biological activities.

    Acridone: A structurally related compound with distinct chemical properties.

Uniqueness

This compound stands out due to its unique methoxyethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other acridine derivatives in certain contexts.

Properties

IUPAC Name

10-(2-methoxyethyl)acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-11-10-17-14-8-4-2-6-12(14)16(18)13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBHXOOWWUMPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604314
Record name 10-(2-Methoxyethyl)acridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92637-80-4
Record name 10-(2-Methoxyethyl)acridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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